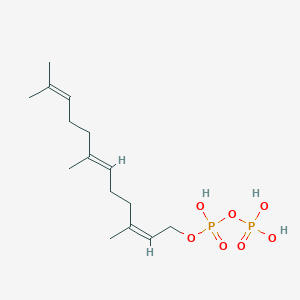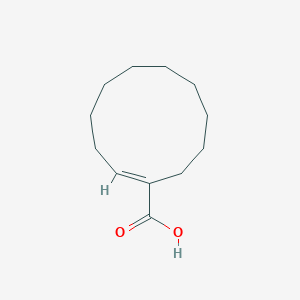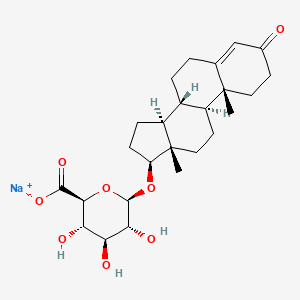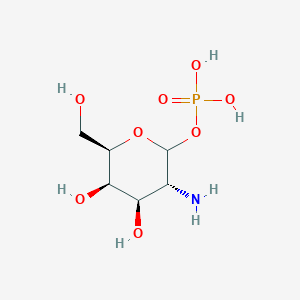
2-cis,6-trans-Farnesyl diphosphate
Overview
Description
2-cis,6-trans-Farnesyl diphosphate is a chemical compound with the molecular formula C15H28O7P2. It is a key intermediate in the biosynthesis of various isoprenoids, which are essential for numerous biological processes. This compound is characterized by its unique structure, which includes both cis and trans configurations of its double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-cis,6-trans-Farnesyl diphosphate can be synthesized through the sequential head-to-tail condensation of isopentenyl diphosphate and dimethylallyl diphosphate, followed by further condensation with geranyl diphosphate . The reaction typically requires the presence of divalent metal cations such as magnesium or manganese, which coordinate to the diphosphate moiety of the allylic substrates and interact with conserved aspartate residues in the substrate-binding pocket .
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant enzymes, such as farnesyl diphosphate synthase, which catalyzes the condensation reactions. The process is optimized for high yield and purity, ensuring that the compound can be used effectively in various applications .
Chemical Reactions Analysis
Types of Reactions
2-cis,6-trans-Farnesyl diphosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various isoprenoid derivatives, which are important for biological functions such as cell membrane integrity and hormone synthesis .
Scientific Research Applications
2-cis,6-trans-Farnesyl diphosphate has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various isoprenoids and other complex organic molecules.
Biology: The compound plays a crucial role in the study of biosynthetic pathways and enzyme mechanisms.
Medicine: It is involved in the development of drugs targeting isoprenoid biosynthesis, which is essential for the growth and survival of certain pathogens.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-cis,6-trans-Farnesyl diphosphate involves its role as a substrate for various enzymes in the isoprenoid biosynthesis pathway. It is converted into different isoprenoid products through enzyme-catalyzed reactions. These products then participate in various biological processes, including cell membrane formation, hormone synthesis, and protein prenylation .
Comparison with Similar Compounds
Similar Compounds
2-cis,6-cis-Farnesyl diphosphate: This compound has a similar structure but with both double bonds in the cis configuration.
2-trans,6-trans-Farnesyl diphosphate: This compound has both double bonds in the trans configuration.
Uniqueness
2-cis,6-trans-Farnesyl diphosphate is unique due to its mixed cis and trans configurations, which influence its reactivity and the types of products it can form. This structural feature allows it to participate in a wider range of biochemical reactions compared to its fully cis or trans counterparts .
Properties
IUPAC Name |
phosphono [(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFJDQUYCIWHTN-PVMFERMNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308917 | |
| Record name | (2Z,6E)-Farnesyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40716-68-5 | |
| Record name | (2Z,6E)-Farnesyl diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40716-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z,6E)-Farnesyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















